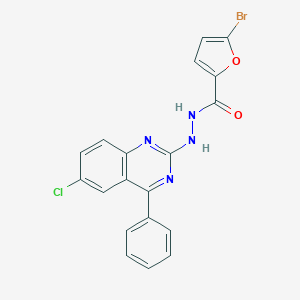![molecular formula C21H15N5O4S B414136 3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B414136.png)
3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. The starting materials often include substituted benzoxazepines, furyl derivatives, and nitrophenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets and their effects on cellular processes.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research may explore the efficacy and safety of this compound in preclinical and clinical studies.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
作用机制
The mechanism of action of 3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the nitrophenyl group may interact with specific enzymes, while the triazino-benzoxazepine core may bind to receptors or DNA.
相似化合物的比较
Similar Compounds
- 3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- 3-(Methylthio)-6-[5-(4-aminophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 3-(Methylthio)-6-[5-(4-chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement
属性
分子式 |
C21H15N5O4S |
|---|---|
分子量 |
433.4g/mol |
IUPAC 名称 |
3-methylsulfanyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C21H15N5O4S/c1-31-21-23-20-18(24-25-21)14-4-2-3-5-15(14)22-19(30-20)17-11-10-16(29-17)12-6-8-13(9-7-12)26(27)28/h2-11,19,22H,1H3 |
InChI 键 |
GZZLPOSGIIQTAO-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])N=N1 |
规范 SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B414053.png)
![2-(4-tert-butylphenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B414056.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-[2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B414059.png)
![N-[1-({2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B414060.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B414061.png)
![1-(3,4-Dichlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B414062.png)
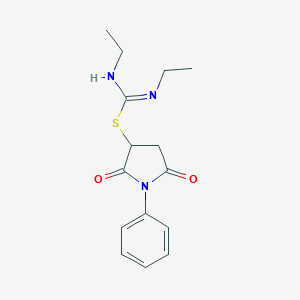
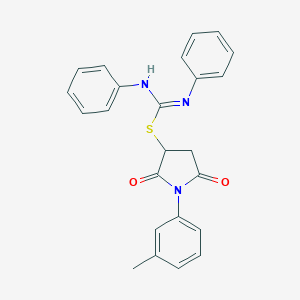
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)amine](/img/structure/B414067.png)
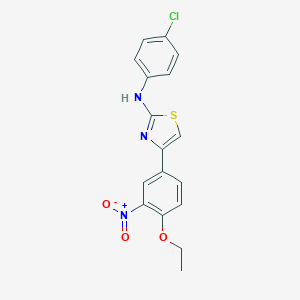
![2-[(1,3-Benzodioxol-5-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B414070.png)
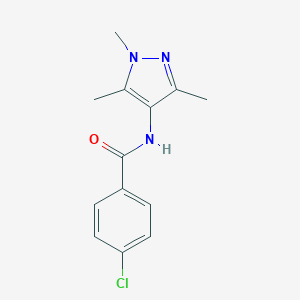
![3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B414072.png)
